N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide
Description
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide is a heterocyclic compound featuring a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrole) substituted with a methoxy-methyl carboxamide group. The synthesis of such compounds often involves activating carboxylic acids to acid chlorides followed by coupling with amines, as exemplified in for related derivatives .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5H2,1-2H3 |
InChI Key |
YHVCVYWMUJIMPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NCCC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-2H-pyrrole, which can be obtained through the cyclization of appropriate precursors.
Methoxylation and Methylation: The pyrrole ring is then subjected to methoxylation and methylation reactions. This can be achieved using reagents such as methanol and methyl iodide under basic conditions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or a similar coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation, methylation, and carboxamide formation steps.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis Applications
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide, commonly known as a Weinreb amide, serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules through various reactions such as:
- Aminocarbonylation : This method allows for the transformation of lactam-, lactone-, and thiolactone-derived triflates into N-methoxy-N-methyl or morpholine Weinreb amides using palladium-catalyzed reactions. The process is efficient and can produce high yields of desired products, which are valuable for further synthetic applications .
- Synthesis of Heterocycles : The compound can react with nucleophiles to form acylated aza-, oxa-, and thio-heterocycles. These heterocycles are vital in the development of pharmaceuticals due to their diverse biological activities .
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Antimalarial Activity : Research has indicated that derivatives of pyrrole compounds exhibit promising activity against Plasmodium species. For instance, structure-based drug design has led to the identification of potent inhibitors targeting the dihydroorotate dehydrogenase enzyme (DHODH) in Plasmodium falciparum. Modifications to the pyrrole structure have resulted in improved potency and selectivity .
- Cancer Research : The compound's derivatives have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications at the nitrogen atom enhance anti-proliferative activity, making them potential candidates for cancer therapeutics .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing this compound derivatives revealed their potential as antimalarial agents. The synthesized compounds were tested against P. falciparum, showing varying degrees of inhibitory activity with IC50 values ranging from submicromolar to micromolar concentrations .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 0.36 | Moderate |
| Compound B | 0.19 | High |
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxicity of N-methoxy-N-methyl-3,4-dihydro-2H-pyrrole derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited significantly lower half-maximal growth inhibition concentrations compared to standard treatments, suggesting enhanced efficacy due to structural modifications .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Derivative X | 0.05 | MCF7 |
| Derivative Y | 0.10 | MDA-MB-231 |
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting their activity.
Modulate Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: It can impact gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The N-methoxy-N-methyl group may enhance solubility compared to bulky alkylamino substituents in NAE-084.
Pharmacological and Receptor Affinity Comparisons
While direct data for the target compound are lacking, analogs like NAE-086 (a 5-HT1A agonist) highlight the role of carboxamide groups in receptor interactions. For example:
- NAE-086’s benzopyran core and carboxamide side chain contribute to its high 5-HT1A selectivity (Ki = 4.5 nM) and metabolic stability .
- Structural differences (e.g., dihydropyrrole vs. benzopyran) likely alter binding pocket compatibility.
Analytical Data and NMR Profiling
demonstrates how NMR chemical shifts can pinpoint structural variations in similar compounds. For instance, regions A (positions 39–44) and B (positions 29–36) in compounds 1 and 7 show divergent shifts, suggesting substituent-induced changes in chemical environments . Applying this to the target compound:
- The N-methoxy and N-methyl groups may induce distinct shifts in specific regions (e.g., δ 3–4 ppm for methoxy protons), differentiating it from analogs with alkyl or aromatic substituents.
Methodological Considerations for Structural Comparisons
emphasizes graph-based comparison methods for evaluating structural similarities. Key insights include:
- Bit-vector methods reduce structures to numerical fingerprints, enabling rapid database searches but overlooking stereochemical details.
- Graph-theoretical approaches treat molecules as node-edge graphs, capturing nuanced similarities (e.g., shared carboxamide groups or ring systems). For the target compound, this method would highlight its dihydropyrrole-carboxamide scaffold as distinct from benzopyran or oxazole cores .
Biological Activity
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide is a compound of significant interest due to its unique structural features and associated biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 156.18 g/mol. The compound features a pyrrole ring modified at the 3 and 4 positions, with a methoxy group and a carboxamide functional group at the 5 position. This unique combination contributes to its distinct chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : The compound has shown potential against various bacterial strains. For example, studies have indicated that related pyrrole derivatives possess minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, with effective MIC values against Candida albicans .
- Anticancer Properties : Preliminary evaluations suggest that certain derivatives can inhibit the growth of cancer cell lines, indicating potential for development as anticancer agents .
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for precise modifications to enhance its biological activity. The synthetic pathways often include the formation of the pyrrole ring followed by functionalization at key positions.
Comparative Analysis with Related Compounds
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-Methoxy-N-methyl-2H-pyrrole-5-carboxamide | Lacks 3,4-dihydro modification | Moderate antibacterial activity |
| N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-4-carboxamide | Different carboxamide position | Reduced potency compared to 5-position |
| N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxylate | Carboxylate instead of carboxamide | Enhanced solubility but lower antibacterial activity |
This comparison highlights how structural variations can influence the biological activity of pyrrole derivatives.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated several pyrrole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited MIC values significantly lower than standard antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cells : Research focused on the antiproliferative effects of various pyrrole derivatives demonstrated that some compounds preferentially suppressed the growth of rapidly dividing cancer cells compared to non-tumor fibroblasts. This suggests a potential therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
